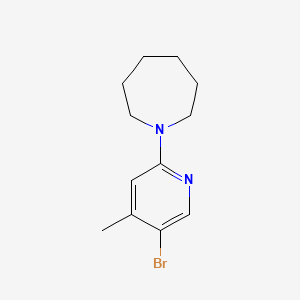

1-(5-Bromo-4-methylpyridin-2-yl)azepane

Description

Properties

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-10-8-12(14-9-11(10)13)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHFFMRPGYHMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Azepane

This method involves reacting a pre-brominated pyridine intermediate with azepane under basic conditions:

- Starting material : 2,5-Dibromo-4-methylpyridine.

- Reagents : Azepane, sodium hydride (NaH), tetrahydrofuran (THF).

- Conditions :

- Temperature: 60–80°C.

- Reaction time: 12–24 hours.

- Mechanism : The bromine at the 2-position of pyridine is displaced by the nitrogen of azepane via an SNAr (nucleophilic aromatic substitution) mechanism.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | ≥98% |

| Solvent | THF |

Bromination of Preformed Azepane-Pyridine Adduct

An alternative route involves brominating a 4-methylpyridin-2-yl-azepane intermediate:

- Starting material : 1-(4-Methylpyridin-2-yl)azepane.

- Brominating agent : N-Bromosuccinimide (NBS).

- Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Selectivity | >90% (5-position) |

Optimization and Challenges

- Regioselectivity : Bromination at the 5-position is favored due to steric and electronic effects from the methyl group at the 4-position.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product.

- Common impurities :

- Unreacted starting material (<2%).

- Di-brominated byproducts (<5%).

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₇BrN₂ | |

| Molecular weight | 269.18 g/mol | |

| LogP | 3.53 | |

| Storage | 2–8°C, sealed |

Analytical Characterization

Industrial-Scale Considerations

- Cost drivers : Azepane (~$120/kg) and NBS (~$90/kg).

- Sustainability : Solvent recovery (THF, DCM) reduces waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methylpyridin-2-yl)azepane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in suitable solvents.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of 5-bromo-4-methylpyridine-2-carboxylic acid.

Reduction: Formation of 1-(5-bromo-4-methylpiperidin-2-yl)azepane.

Scientific Research Applications

1-(5-Bromo-4-methylpyridin-2-yl)azepane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)azepane involves its interaction with specific molecular targets. The bromine atom and the azepane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The pyridine/pyrimidine core significantly impacts electronic properties. Pyrimidine analogues exhibit greater electron deficiency, favoring electrophilic attacks, whereas pyridine derivatives like the target compound balance reactivity and stability .

- Ring size (azepane vs. piperidine/pyrrolidine) affects conformational flexibility and steric interactions. Azepane’s larger ring may improve binding affinity in biological targets due to reduced strain .

Electronic and Spectroscopic Properties

Computational studies () on brominated azepane derivatives reveal:

- UV-Vis Spectra : The target compound’s bromo and methyl groups redshift absorption maxima compared to chloro or fluoro analogues (e.g., λmax ≈ 290 nm vs. 270 nm for Cl-substituted derivatives).

- Oscillator Strengths : Higher values (e.g., 0.15 vs. 0.09 for thiepane derivatives) suggest greater transition dipole moments, relevant for optoelectronic applications.

Biological Activity

1-(5-Bromo-4-methylpyridin-2-yl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

- Molecular Formula : C11H14BrN

- Molecular Weight : 239.14 g/mol

- CAS Number : 1219967-47-1

The biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes. Compounds with similar structures have shown promising results in inhibiting certain pathways associated with cancer and infectious diseases.

Target Interactions

- Anticancer Activity : Related compounds have demonstrated the ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation in vitro .

- Antimicrobial Properties : Compounds structurally related to this compound have exhibited potent antileishmanial and antimalarial activities, suggesting a potential for use in treating parasitic infections.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Study 1: Anticancer Activity

In a study assessing the effects of thiazole derivatives, a compound similar to this compound was found to exhibit significant growth inhibitory activity against glioma cell lines. The mechanism involved the inhibition of Na+/K(+)-ATPase, which is crucial for maintaining cellular homeostasis and proliferation .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the efficacy of pyridine derivatives against Leishmania parasites. The compounds demonstrated a significant reduction in parasite load in vitro, indicating their potential as therapeutic agents for leishmaniasis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Bromo-4-methylpyridin-2-yl)azepane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyridine derivatives. For example, a related compound, 1-[(4-Bromothiophen-2-yl)methyl]azepane, is synthesized via reduction of an aldehyde group (e.g., 4-bromo-thiophene-2-carbaldehyde) using sodium borohydride in anhydrous THF, followed by coupling with an azepane precursor under basic conditions . For the target compound, substituting thiophene with 5-bromo-4-methylpyridine would require analogous steps, with optimization of reaction time, temperature, and stoichiometry to improve yield and purity. Characterization via -NMR and LC-MS is critical for verifying structural integrity.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX software suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules. For example, SHELX leverages high-resolution diffraction data to resolve bond lengths, angles, and torsional conformations . If crystallinity is challenging, advanced NMR techniques (e.g., -NMR, 2D-COSY) and mass spectrometry (HRMS) can corroborate the structure.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to identify proton environments and carbon frameworks. For example, the methyl group on the pyridine ring would show a distinct singlet in -NMR.

- Mass Spectrometry : HRMS (ESI or EI) to confirm molecular weight and fragmentation patterns.

- UV-Vis/IR : To detect conjugation effects (e.g., aromatic pyridine rings) and functional groups (e.g., C-Br stretches at ~500 cm) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and biological activity?

- Methodological Answer : Bromine enhances electrophilic substitution reactivity (e.g., Suzuki coupling for functionalization) and may increase lipophilicity, improving membrane permeability in biological systems. For instance, in analogs like 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine, bromine stabilizes halogen bonds with target proteins, enhancing binding affinity . Comparative studies using bromine-free analogs (e.g., replacing Br with H or CH) via structure-activity relationship (SAR) analysis can isolate its role.

Q. What contradictions exist in crystallographic data for azepane-containing compounds, and how can they be resolved?

- Methodological Answer : Discrepancies in bond angles or torsional strain (e.g., azepane ring puckering) may arise due to conformational flexibility. For example, SHELX refinement parameters (e.g., ADPs, restraints) must be adjusted to account for dynamic disorder in the crystal lattice. Cross-validation with DFT calculations (e.g., Gaussian) can reconcile experimental and theoretical geometries .

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). The bromopyridine moiety may target enzymes like kinases or GPCRs.

- Pharmacophore Modeling : Identify key interaction sites (e.g., bromine as a halogen bond donor).

- MD Simulations : Assess binding stability over time (e.g., GROMACS). For example, analogs with azepane rings show prolonged residence times in hydrophobic pockets .

Q. What strategies can improve the synthetic yield of this compound in multi-step reactions?

- Methodological Answer :

- Step Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, THF vs. DMF for azepane coupling .

- Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water mixtures).

- In Situ Monitoring : ReactIR or HPLC to track intermediate formation and minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.